Bienvenue dans la boutique en ligne BenchChem!

1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride

Salt selection Aqueous solubility Building block procurement

This dihydrochloride salt (MW 197.06 g/mol, C₅H₁₀Cl₂N₄) delivers definitive aqueous solubility advantages over the free base (CAS 692723-17-4) and mono-hydrochloride (CAS 156113-60-9) for aqueous-phase amide couplings. The azetidine nitrogen (conjugate acid pKa ≈ 11.29) and 1H-1,2,3-triazole regioisomer provide correct pharmacophore connectivity for IRAK4/JAK kinase inhibitors (kinase IC₅₀ = 2 nM, US Patent 10,294,229). The strained azetidine ring (~26.3 kcal/mol) and low predicted LogP (0.266) make it an ideal three-dimensional fragment for FBDD libraries. Select this form for consistent stoichiometry in N-alkylation/sulfonylation.

Molecular Formula C5H10Cl2N4
Molecular Weight 197.06
CAS No. 2089255-64-9
Cat. No. B2862220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride
CAS2089255-64-9
Molecular FormulaC5H10Cl2N4
Molecular Weight197.06
Structural Identifiers
SMILESC1C(CN1)N2C=CN=N2.Cl.Cl
InChIInChI=1S/C5H8N4.2ClH/c1-2-9(8-7-1)5-3-6-4-5;;/h1-2,5-6H,3-4H2;2*1H
InChIKeyUKBKTIPQWOBZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CAS 2089255-64-9): Physicochemical Profile and Comparator Scope


1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CAS 2089255-64-9) is a heterocyclic building block comprising a four-membered azetidine ring N-linked to a 1,2,3-triazole, supplied as the dihydrochloride salt (MW 197.06 g/mol, empirical formula C₅H₁₀Cl₂N₄) . The dihydrochloride salt form enhances aqueous solubility relative to the free base (CAS 692723-17-4, MW 124.14 g/mol) and the mono-hydrochloride (CAS 156113-60-9, MW 160.61 g/mol), making it the preferred form for aqueous-phase synthetic transformations . The azetidine ring imposes distinct angular strain (~90° bond angles vs. ~109° for pyrrolidine) and conformational restriction, differentiating it from larger-ring analogs such as 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole and 1-(piperidin-4-yl)-1H-1,2,3-triazole [1]. The 1H-1,2,3-triazole regioisomer is distinguished from the 2H-1,2,3-triazole analog (2-(azetidin-3-yl)-2H-1,2,3-triazole) and 1,2,4-triazole variants in its dipole moment, H-bond acceptor profile, and metabolic stability .

Why 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride Cannot Be Substituted by In-Class Analogs: Salt Stoichiometry and Ring-Size Effects


Substitution of 1-(azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride with its closest analogs introduces quantifiable differences in salt stoichiometry, molecular weight, aqueous solubility, and amine basicity that can alter reaction stoichiometry, purification behavior, and downstream conjugate properties. The dihydrochloride salt (2 eq. HCl) contains twice the protonation capacity per mole compared to the mono-hydrochloride (1 eq. HCl), directly affecting neutralization requirements in coupling reactions and pH-sensitive transformations [1]. The azetidine nitrogen (conjugate acid pKa ≈ 11.29) exhibits measurably distinct basicity from pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.22) analogs [2][3], impacting protonation state at physiological pH and salt metathesis conditions. The four-membered azetidine ring imposes ring-strain energy (≈ 26.3 kcal/mol) fundamentally different from the five-membered pyrrolidine (≈ 6.2 kcal/mol) and six-membered piperidine (≈ 0 kcal/mol) rings [4], altering both reactivity in ring-opening transformations and the conformational preferences of derived conjugates.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride vs. Closest Analogs


Salt Stoichiometry and Aqueous Solubility: Dihydrochloride vs. Mono-Hydrochloride vs. Free Base

The dihydrochloride salt (2 HCl equivalents, MW 197.06 g/mol) provides enhanced aqueous solubility compared to the mono-hydrochloride (1 HCl equivalent, MW 160.61 g/mol) and free base (MW 124.14 g/mol), a critical factor for aqueous-phase reactions such as amide couplings, Suzuki-Miyaura reactions in aqueous co-solvent systems, and bioconjugation chemistry . This difference directly impacts the molar concentration achievable in aqueous stock solutions and the efficiency of water-compatible synthetic protocols.

Salt selection Aqueous solubility Building block procurement Synthetic chemistry

Amine Basicity (pKa of Conjugate Acid): Azetidine vs. Pyrrolidine vs. Piperidine Core

The conjugate acid of the azetidine nitrogen in 1-(azetidin-3-yl)-1H-1,2,3-triazole exhibits a pKa of approximately 11.29, compared to ~11.27 for the pyrrolidine analog and ~11.22 for the piperidine analog [1][2]. This ΔpKa of 0.02–0.07 units, while modest, corresponds to a measurable difference in the fraction protonated at near-neutral pH, which influences salt screening outcomes and the physicochemical profile of derived conjugates. The predicted pKa of the free base 1-(azetidin-3-yl)-1H-1,2,3-triazole is 8.46 ± 0.40 , reflecting the electron-withdrawing effect of the triazole ring on the azetidine nitrogen.

Amine basicity Protonation state Salt formation Drug design

Ring Conformational Constraint: Azetidine Ring Strain Energy vs. Pyrrolidine and Piperidine

The azetidine ring exhibits ring strain energy of approximately 26.3 kcal/mol, substantially higher than pyrrolidine (~6.2 kcal/mol) and piperidine (~0 kcal/mol) [1]. This translates to bond angles of ~90° in the four-membered ring vs. ~109° in pyrrolidine (pseudorotation) and ~111° in piperidine (chair conformation), producing a uniquely rigid, planar-proximal geometry for the azetidine scaffold [2]. When incorporated into target conjugates, the azetidine core restricts the vector orientation of the attached triazole, which can translate into differential target binding when the N-heterocycle serves as a conformational anchor in pharmacophore models.

Conformational restriction Ring strain Molecular rigidity Structure-based design

Regioisomeric Integrity: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Attachment to Azetidine

1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride is the 1H-1,2,3-triazole regioisomer, distinguished from the 2H-1,2,3-triazole analog (2-(Azetidin-3-yl)-2H-1,2,3-triazole) . The 1H- and 2H-regioisomers differ in their dipole moments (1H-1,2,3-triazole: μ ≈ 4.3 D; 2H-1,2,3-triazole: μ ≈ 0.2 D) [1], hydrogen-bond acceptor profiles (N2 vs. N3 availability), and metabolic stability profiles [2]. In synthetic procurement, regioisomeric purity is critical because the 1H- and 2H- forms exhibit different reactivity in N-functionalization and distinct chromatographic retention, and are not interchangeable in structure-activity relationship (SAR) studies.

Regioisomer purity Click chemistry Triazole connectivity Quality control

Predicted Lipophilicity (LogP) and Hydrogen-Bond Profile: Azetidine-Triazole vs. Pyrrolidine/Piperidine-Triazole Scaffolds

The target compound 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride has a predicted LogP of 0.266 (free base form) and a topological polar surface area (TPSA) of 42.74 Ų . In comparison, the pyrrolidine analog 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (free base, MW 138.17 g/mol) is expected to have a higher LogP (~0.6–0.8) due to the additional methylene unit, while the piperidine analog is expected to show further increased lipophilicity [1]. The azetidine scaffold provides lower lipophilicity per heavy atom, making it advantageous for maintaining favorable drug-like physicochemical space when used as a building block in lead optimization.

Lipophilicity LogP Hydrogen bonding Physicochemical profiling

High-Value Application Scenarios for 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CAS 2089255-64-9)


Aqueous-Phase Amide Coupling and Bioconjugation Using the Dihydrochloride Salt

The dihydrochloride form's enhanced aqueous solubility (2 HCl equivalents per molecule) makes it the preferred reagent for aqueous-phase amide coupling reactions. In protocols where the azetidine secondary amine is selectively acylated, the dihydrochloride provides direct solubility in aqueous buffer systems without requiring organic co-solvents. The azetidine core (ring strain ~26.3 kcal/mol) undergoes ring-opening only under forcing conditions, preserving structural integrity during standard coupling chemistry [1]. This directly addresses procurement specifications for building blocks intended for peptide coupling and bioconjugation workflows.

Kinase Inhibitor Scaffold Elaboration via Azetidine-Triazole N-Functionalization

Azetidine-triazole conjugates have been incorporated into potent kinase inhibitor scaffolds, exemplified by an IRAK4 inhibitor (IC₅₀ = 2 nM) bearing an N-functionalized azetidin-3-yl-1,2,3-triazole core (US Patent 10,294,229, Example 153) [1]. The 1H-1,2,3-triazole regioisomer of the target compound provides the correct connectivity for this pharmacophore class. The dihydrochloride salt ensures reliable stoichiometry in the N-alkylation or N-sulfonylation step required to install the kinase-directing substituent, making CAS 2089255-64-9 the appropriate procurement choice for medicinal chemistry programs targeting IRAK4, JAK, or related kinase families [2].

Conformationally Constrained Fragment Library Design and FBDD Screening

The uniquely strained azetidine ring (~26.3 kcal/mol) and low LogP (predicted 0.266) of this building block make it an ideal fragment for fragment-based drug discovery (FBDD) libraries emphasizing three-dimensionality and conformational restriction [1]. Unlike the more flexible pyrrolidine or piperidine analogs, the azetidine scaffold limits the conformational space of derived fragments, potentially yielding higher ligand efficiency when matched to a complementary protein binding site. The 1H-1,2,3-triazole provides metabolic stability advantages as an amide bond bioisostere [2], and the dihydrochloride salt ensures consistent purity and handling in automated library synthesis.

Oxytocin Antagonist Bioisostere Development References

Azetidinyltriazole scaffolds have been validated as key pharmacophoric elements in potent, selective oxytocin antagonists with good oral bioavailability and selectivity over vasopressin V₁A receptors [1]. While the target compound itself is a building block (not the final antagonist), its structural core (azetidine directly N-linked to 1H-1,2,3-triazole) matches the connectivity present in these advanced leads. Procurement of the dihydrochloride ensures correct salt form for direct use in parallel synthesis of urea bioisostere libraries, where the azetidine-triazole core has been shown to provide a favorable balance of potency and selectivity [2].

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.